molecular formula C37H45F3N4O6S3 B12765048 Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((3-(2-naphthalenylsulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-4-(phenylthio)butyl)-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- CAS No. 169168-52-9

Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((3-(2-naphthalenylsulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-4-(phenylthio)butyl)-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-

Cat. No.: B12765048
CAS No.: 169168-52-9
M. Wt: 795.0 g/mol
InChI Key: HJFZZDLQFWVWFW-KCCNJYLQSA-N
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Description

Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((3-(2-naphthalenylsulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-4-(phenylthio)butyl)-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its intricate molecular architecture includes multiple functional groups, making it a subject of interest for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(3,2-c)pyridine-6-carboxamide involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the construction of the thieno(3,2-c)pyridine core, followed by the introduction of the carboxamide group. Subsequent steps involve the addition of the N-(1,1-dimethylethyl)octahydro moiety and the complex side chain containing the naphthalenylsulfonyl and trifluoroacetyl groups.

    Formation of Thieno(3,2-c)pyridine Core: This step often involves cyclization reactions using sulfur-containing reagents and pyridine derivatives under acidic or basic conditions.

    Introduction of Carboxamide Group: This can be achieved through amide bond formation using carboxylic acid derivatives and amines, typically under dehydrating conditions.

    Addition of N-(1,1-dimethylethyl)octahydro Moiety: This step may involve hydrogenation reactions to introduce the octahydro group, followed by alkylation to attach the tert-butyl group.

    Attachment of Side Chain: The side chain is introduced through a series of coupling reactions, often using reagents like sulfonyl chlorides and trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, sulfonyl chlorides, trifluoroacetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and nitroso compounds, while reduction can produce alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, Thieno(3,2-c)pyridine-6-carboxamide derivatives are investigated for their therapeutic potential. They may exhibit activity against a range of diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno(3,2-c)pyridine Derivatives: Compounds with similar core structures but different substituents.

    Carboxamide Derivatives: Molecules with the carboxamide functional group but different core structures.

    Sulfonyl Derivatives: Compounds containing the sulfonyl group, which may exhibit similar reactivity.

Uniqueness

What sets Thieno(3,2-c)pyridine-6-carboxamide apart is its unique combination of functional groups and stereochemistry. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

169168-52-9

Molecular Formula

C37H45F3N4O6S3

Molecular Weight

795.0 g/mol

IUPAC Name

(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-2-hydroxy-3-[[(2S)-3-naphthalen-2-ylsulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide

InChI

InChI=1S/C37H45F3N4O6S3/c1-36(2,3)43-34(47)30-18-32-25(15-16-51-32)19-44(30)20-31(45)28(21-52-26-11-5-4-6-12-26)41-33(46)29(42-35(48)37(38,39)40)22-53(49,50)27-14-13-23-9-7-8-10-24(23)17-27/h4-14,17,25,28-32,45H,15-16,18-22H2,1-3H3,(H,41,46)(H,42,48)(H,43,47)/t25-,28+,29-,30+,31-,32+/m1/s1

InChI Key

HJFZZDLQFWVWFW-KCCNJYLQSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NC(=O)C(F)(F)F)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NC(=O)C(F)(F)F)O

Origin of Product

United States

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